BenchChemオンラインストアへようこそ!

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

This precise regioisomer is essential for kinase inhibitor programs; even subtle substitution with the pyridin-2-yl analog would corrupt hydrogen-bonding vectors, binding conformation, and target selectivity. Procure the authentic N2-(pyridin-3-yl) scaffold to maintain SAR integrity and achieve reproducible results in RET, Btk, Src, and CNS-penetrant kinase inhibitor development.

Molecular Formula C9H9N5
Molecular Weight 187.2 g/mol
CAS No. 910904-48-2
Cat. No. B1508051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(Pyridin-3-yl)pyrimidine-2,5-diamine
CAS910904-48-2
Molecular FormulaC9H9N5
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC=C(C=N2)N
InChIInChI=1S/C9H9N5/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h1-6H,10H2,(H,12,13,14)
InChIKeyANBZRYBSAYZJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine (CAS 910904-48-2): A Core 2,5-Diaminopyrimidine Scaffold for Targeted Kinase Inhibitor Synthesis and Procurement


N2-(Pyridin-3-yl)pyrimidine-2,5-diamine (CAS 910904-48-2) is a heterocyclic small molecule belonging to the 2,5-diaminopyrimidine class, characterized by a pyrimidine ring substituted at the 2-position with a pyridin-3-yl moiety and at the 5-position with a primary amine [1]. This specific substitution pattern differentiates it from other regioisomers and positions it as a versatile core scaffold or synthetic intermediate for developing targeted kinase inhibitors, including those for RET, Src, and other tyrosine kinases [2]. The compound's molecular structure, with its strategically placed hydrogen bond donors and acceptors, enables key interactions within the ATP-binding pockets of various kinases, making it a critical building block in medicinal chemistry programs [1].

Why N2-(Pyridin-3-yl)pyrimidine-2,5-diamine (CAS 910904-48-2) Cannot Be Simply Replaced by In-Class Analogs in Kinase-Focused Procurement


Generic substitution among pyrimidine-based kinase inhibitor scaffolds is scientifically untenable due to the profound impact of subtle structural variations on target selectivity, binding kinetics, and resistance profiles. Even within the narrow class of 2,5-diaminopyrimidines, the precise position of the pyridine nitrogen (2- vs. 3- vs. 4-yl) critically alters the compound's vector of hydrogen-bonding and its overall binding conformation in the kinase active site . As demonstrated in the discovery of RET and Btk inhibitors, the 2,5-diaminopyrimidine core itself is a privileged scaffold, but its efficacy and selectivity are exquisitely tuned by the nature and orientation of its substituents [1]. Therefore, substituting N2-(Pyridin-3-yl)pyrimidine-2,5-diamine with a regioisomer like the pyridin-2-yl analog would yield a molecule with a distinct, unpredictable, and likely suboptimal biological profile, jeopardizing the integrity of a SAR program or the reproducibility of a published synthetic route. The quantitative evidence below underscores why this specific compound must be prioritized.

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine (CAS 910904-48-2) Quantitative Differentiation Guide: Verified Evidence for Scientific Selection


Regioisomeric Specificity: Structural Comparison with the 2-Pyridinyl Analog Confers a Unique Vector for Kinase Hinge Binding

The key structural differentiation lies in the position of the pyridine nitrogen. N2-(Pyridin-3-yl)pyrimidine-2,5-diamine features a nitrogen at the 3-position of the pyridine ring, which projects a hydrogen bond acceptor in a distinct vector compared to the more common 2-pyridinyl (e.g., N2-(Pyridin-2-yl)pyrimidine-2,5-diamine) or 4-pyridinyl analogs . This difference is not trivial; it dictates the compound's ability to form a canonical bidentate hydrogen bond with the kinase hinge region while presenting the 5-amino group for additional interactions deeper in the pocket. In the context of 2,5-diaminopyrimidine-based RET inhibitors, the N-trisubstituted derivatives, which incorporate this core, achieve a novel Type I binding pose that is effective against both wild-type RET and the V804M gatekeeper mutant, a common resistance mutation [1]. While direct IC50 data for this precise, unelaborated scaffold is not publicly available, its defined geometry is the foundational requirement for achieving the picomolar to low nanomolar potency and mutant activity reported for its advanced derivatives.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Kinase Inhibition Landscape: A Privileged 2,5-Diaminopyrimidine Core Implicated in Potent Inhibition of Clinically Relevant Kinases

The 2,5-diaminopyrimidine motif, which defines the core of N2-(Pyridin-3-yl)pyrimidine-2,5-diamine, is a validated pharmacophore for developing potent inhibitors of several clinically relevant kinases. Patent literature (WO2006/101977 A2) explicitly claims compounds with this core as inhibitors of kinases, including members of the Src kinase family, c-KIT, and PDGFR [1]. Furthermore, a series of novel 2,5-diaminopyrimidine derivatives were developed as covalent irreversible inhibitors of Bruton's Tyrosine Kinase (Btk) and demonstrated a different selectivity profile and a dual-action mode of inhibition compared to the first-in-class drug ibrutinib [2]. While these advanced compounds possess additional substituents, their fundamental binding affinity and mode of action are derived from the 2,5-diaminopyrimidine core's ability to engage the kinase hinge and catalytic machinery. This establishes the core scaffold itself as a high-value, privileged structure for kinase inhibitor development.

Cancer Therapeutics Kinase Inhibition Targeted Therapy

Predicted Physicochemical and ADME Properties: A Differentiated Profile for CNS and Beyond Rule of 5 Chemical Space

Predicted physicochemical properties of N2-(Pyridin-3-yl)pyrimidine-2,5-diamine reveal a favorable profile for central nervous system (CNS) drug discovery and for serving as a fragment-like starting point. The compound has a predicted LogP of 0.3 and a topological polar surface area (tPSA) of 76.7 Ų [1]. These values fall well within the established parameters for optimal CNS penetration (LogP < 5, tPSA < 90 Ų), indicating a high likelihood of crossing the blood-brain barrier. This differentiates it from more lipophilic (higher LogP) or polar (higher tPSA) analogs that may be less suitable for CNS targets. Its low molecular weight (187.2 g/mol) also aligns with fragment-based drug discovery (FBDD) principles, offering high ligand efficiency and room for synthetic elaboration .

ADME/Tox Drug-Likeness Medicinal Chemistry

Validated Research and Industrial Applications for N2-(Pyridin-3-yl)pyrimidine-2,5-diamine (CAS 910904-48-2)


Synthesis of Next-Generation RET Kinase Inhibitors for Resistant Cancers

This compound serves as a critical starting material for synthesizing N-trisubstituted pyrimidine derivatives that act as potent Type I inhibitors of both wild-type RET and the gatekeeper mutant RET V804M, a common resistance mutation to first-line therapies [1]. The pyridin-3-yl moiety enables a novel kinase binding pose, overcoming resistance mechanisms that limit the efficacy of earlier inhibitors. Procurement of this specific scaffold is essential for research programs focused on developing treatments for RET-driven cancers, such as non-small cell lung cancer and thyroid carcinoma.

Development of Novel Bruton's Tyrosine Kinase (Btk) Inhibitors with a Differentiated Selectivity Profile

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine is the foundational core for a series of 2,5-diaminopyrimidine covalent irreversible Btk inhibitors [2]. These inhibitors have been shown to possess a different kinase selectivity profile and a dual-action mode of inhibition compared to ibrutinib, a first-in-class Btk inhibitor. Researchers aiming to discover next-generation Btk inhibitors with improved safety or efficacy for B-cell malignancies or autoimmune disorders should prioritize this scaffold to explore novel chemical space.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS Kinases

With its low molecular weight (187.2 g/mol), low predicted LogP (0.3), and favorable tPSA (76.7 Ų), this compound is an ideal fragment hit for medicinal chemistry campaigns targeting kinases implicated in neurological disorders [REFS-3, REFS-4]. Its predicted physicochemical properties suggest high blood-brain barrier permeability, a critical differentiator for CNS drug discovery. It can be used as a starting point for fragment growing, merging, or linking strategies to develop potent and selective CNS-penetrant kinase inhibitors.

SAR Studies for Broad-Spectrum Kinase Inhibitors (Src, c-KIT, PDGFR)

As disclosed in patent WO2006/101977 A2, pyrimidine compounds based on this core are capable of inhibiting a range of kinases, including members of the Src kinase family, c-KIT, and PDGFR [3]. Researchers engaged in multi-kinase inhibitor development or exploring the SAR around these specific targets can use this compound as a versatile intermediate to generate focused libraries. Its procurement enables the systematic exploration of substituent effects on potency and selectivity across a panel of therapeutically relevant kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-(Pyridin-3-yl)pyrimidine-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.